2,6-Dichloro-3-fluorobenzonitrile

説明

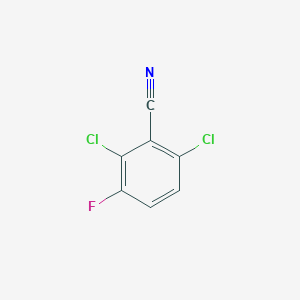

2,6-Dichloro-3-fluorobenzonitrile (C₇H₂Cl₂FN) is a halogenated aromatic nitrile featuring chlorine atoms at the 2- and 6-positions, a fluorine atom at the 3-position, and a cyano group at the 1-position. It is synthesized via ammoxidation of 2,6-dichloro-3-fluorotoluene under controlled conditions (200–400°C, with ammonia and oxygen), followed by separation from its isomer, 2,4-dichloro-5-fluorobenzonitrile, via fractional distillation or crystallization . This compound serves as a critical intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its electronic and steric properties, which enhance reactivity in cross-coupling and nucleophilic substitution reactions .

特性

IUPAC Name |

2,6-dichloro-3-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXSSLGLBOIPNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers: 2,4-Dichloro-5-fluorobenzonitrile

- Structure: Chlorine at 2- and 4-positions, fluorine at 5-position, cyano group at 1-position.

- Synthesis : Co-produced with 2,6-dichloro-3-fluorobenzonitrile during ammoxidation; separated via crystallization .

- Applications : Similar to the target compound but with distinct reactivity due to altered halogen positioning. The 2,4-dichloro-5-fluoro isomer may exhibit different regioselectivity in Suzuki-Miyaura couplings, impacting drug intermediate synthesis .

Halogen-Substituted Analogs

a) 2,6-Dichlorobenzonitrile (C₇H₃Cl₂N)

- Structure : Lacks fluorine; chlorine at 2- and 6-positions.

- Properties : Reduced electron-withdrawing effects compared to the fluorinated analog, leading to lower stability in hydrolysis or oxidation reactions.

- Applications : Primarily used in industrial polymer stabilizers and corrosion inhibitors .

b) 2,6-Difluorobenzonitrile (C₇H₃F₂N)

Complex Derivatives

a) 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile (C₁₁H₆BrF₆NO₂)

- Structure : Bromine at 3-position, trifluoroethoxy groups at 2- and 6-positions.

- Synthesis : Multi-step process involving etherification and bromination.

- Applications : Specialized research applications (e.g., kinase inhibitors in oncology) due to steric hindrance from trifluoroethoxy groups, which modulate binding affinity .

b) 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid (C₈H₂Cl₂FNO₂)

- Structure : Carboxylic acid group replaces the nitrile’s hydrogen.

- Properties : Increased water solubility and acidity (pKa ~2.5) enable salt formation for drug formulations.

- Applications: Intermediate in prodrug synthesis (e.g., nonsteroidal anti-inflammatory agents) .

Data Table: Key Structural and Functional Comparisons

Key Findings

- Substituent Effects : Fluorine enhances electronic withdrawal but reduces steric bulk compared to chlorine, while bromine and trifluoroethoxy groups introduce steric hindrance and alter solubility.

- Synthesis Efficiency : The ammoxidation route for this compound avoids costly bromine/CCl₄-based methods, making it industrially favorable .

- Application Specificity : The target compound’s balanced halogenation optimizes it for agrochemicals, whereas derivatives like the benzoic acid analog or bromo-trifluoroethoxy compound cater to niche pharmaceutical needs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。